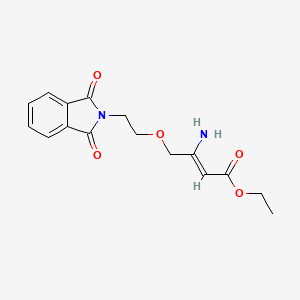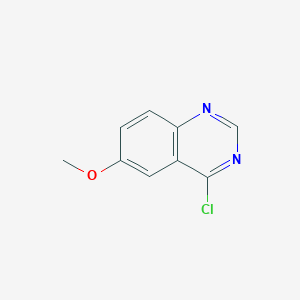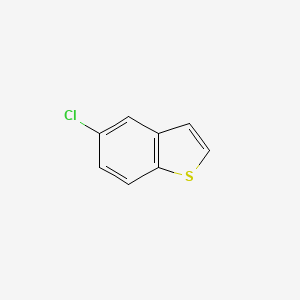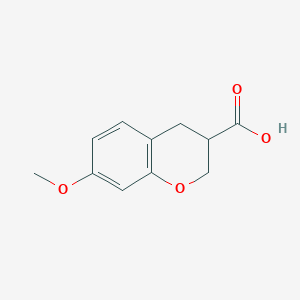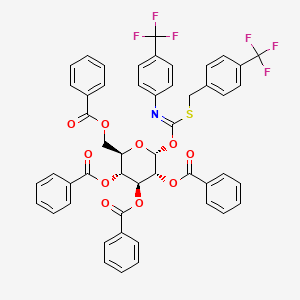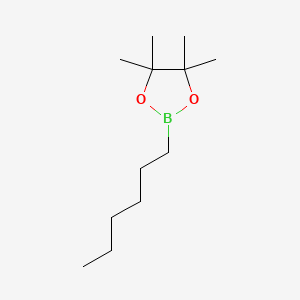
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C12H25BO2 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves several precursors including 1-hexene, pinacolborane, 1-bromohexane, bis(pinacolato), chlorohexane, 1-iodohexane, pinacol, hexyl(dimethoxy), 1-bromopentane, and benzenesulfonic . The synthetic route involves reactions such as borylation, hydroboration, and coupling .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 25 hydrogen atoms, 1 boron atom, and 2 oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate, hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts, and coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.167, a boiling point of 238.068ºC at 760 mmHg, a flash point of 84ºC, and a molecular weight of 212.13700 . The compound has a high GI absorption and is BBB permeant .Scientific Research Applications
Polymer Synthesis : Yokozawa et al. (2011) explored the Suzuki-Miyaura coupling polymerization of a monomer similar to 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, leading to the production of poly(3-hexylthiophene) with a narrow molecular weight distribution and high regioregularity. This showcases the utility of such compounds in precision polymer synthesis (Yokozawa et al., 2011).
Crystal Structure Analysis : Seeger and Heller (1985) investigated the crystal structure of a compound derived from this compound, highlighting its use in structural chemistry and material science (Seeger & Heller, 1985).
Reduction of Ketones : Query et al. (2011) utilized pinacolborane, a related compound, for the reduction of ketones. This demonstrates the potential application of this compound in organic synthesis and catalysis (Query et al., 2011).
Synthesis of Dihydrojasmone : Bai Jun (1990) described the synthesis of dihydrojasmone using a compound similar to this compound, showcasing its role in the production of fragrances and flavors (Bai Jun, 1990).
Surface Chemistry Studies : Miller et al. (2012) studied the surface chemistry of isopropoxy tetramethyl dioxaborolane on Cu(111) surfaces, providing insights into the surface interactions and potential applications in materials science (Miller et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Hexylboronic Acid Pinacol Ester, is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that undergo Suzuki-Miyaura cross-coupling reactions .
Mode of Action
The mode of action of Hexylboronic Acid Pinacol Ester involves its interaction with its targets through a process known as protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by another atom or group of atoms . This allows for the formation of new compounds through the creation of new bonds .
Biochemical Pathways
The biochemical pathways affected by Hexylboronic Acid Pinacol Ester are those involved in the synthesis of new organic compounds . The protodeboronation process allows for the formation of new carbon-carbon bonds, which can lead to the creation of a wide variety of organic compounds .
Pharmacokinetics
Its properties such as its liquid form and density of 0983 g/mL at 25 °C may influence its distribution and elimination if it were to be studied in a biological context.
Result of Action
The result of the action of Hexylboronic Acid Pinacol Ester is the formation of new organic compounds through the Suzuki-Miyaura cross-coupling reactions . This can lead to the creation of a wide variety of compounds with different properties, depending on the other reagents used in the reaction .
Action Environment
The action of Hexylboronic Acid Pinacol Ester can be influenced by various environmental factors. For example, the rate of the protodeboronation process can be influenced by the pH of the environment . Additionally, the stability of Hexylboronic Acid Pinacol Ester can be affected by exposure to air and moisture .
properties
IUPAC Name |
2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPMCSWZEGKWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448433 | |
| Record name | Hexylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86308-26-1 | |
| Record name | Hexylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1588988.png)


